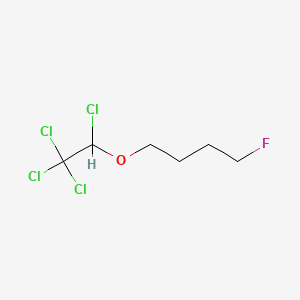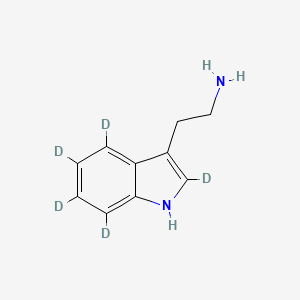
Bromoacetic Acid-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoacetic Acid-d2 is a deuterated form of bromoacetic acid, where two hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. Its molecular formula is C2D2HBrO2, and it has a molecular weight of 140.96 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Bromoacetic Acid-d2 can be synthesized through the bromination of deuterated acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where deuterated acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction proceeds as follows:
CD3CO2D+Br2→BrCD2CO2D+HBr
Industrial Production Methods
Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of deuterated acetic acid as a starting material is crucial for obtaining the deuterated product.
化学反応の分析
Types of Reactions
Bromoacetic Acid-d2 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form deuterated glycolic acid.
Reduction Reactions: The compound can be reduced to deuterated acetic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: this compound can be oxidized to deuterated bromoacetic acid derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Deuterated glycolic acid.
Reduction: Deuterated acetic acid.
Oxidation: Deuterated bromoacetic acid derivatives.
科学的研究の応用
Bromoacetic Acid-d2 is widely used in various scientific research fields due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
作用機序
The mechanism of action of Bromoacetic Acid-d2 involves its role as an alkylating agent. It can react with nucleophiles, such as amino acids and nucleic acids, by forming covalent bonds. This alkylation process can inhibit enzyme activity and disrupt cellular functions. For example, this compound inhibits pyruvate orthophosphate dikinase, an enzyme involved in photosynthesis, by alkylating its active site .
類似化合物との比較
Similar Compounds
Acetic Acid: A simple carboxylic acid with no halogen substitution.
Fluoroacetic Acid: Contains a fluorine atom instead of bromine.
Chloroacetic Acid: Contains a chlorine atom instead of bromine.
Iodoacetic Acid: Contains an iodine atom instead of bromine.
Tribromoacetic Acid: Contains three bromine atoms.
Uniqueness
Bromoacetic Acid-d2 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry. The presence of deuterium atoms provides distinct spectral properties, allowing for precise tracking and analysis in various research applications .
特性
分子式 |
C2H3BrO2 |
|---|---|
分子量 |
140.96 g/mol |
IUPAC名 |
2-bromo-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2 |
InChIキー |
KDPAWGWELVVRCH-DICFDUPASA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)Br |
正規SMILES |
C(C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)

![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)

